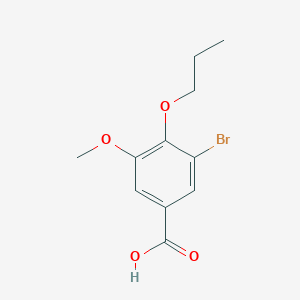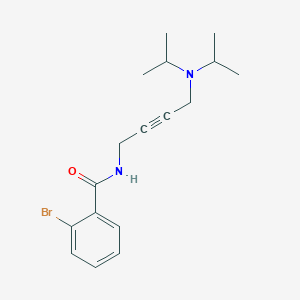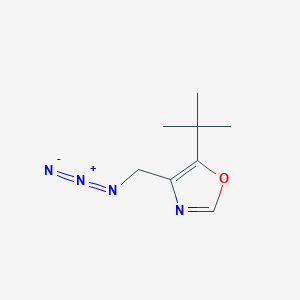![molecular formula C17H16N4O B2771879 3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)benzonitrile CAS No. 2034509-51-6](/img/structure/B2771879.png)
3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)benzonitrile is a complex organic molecule characterized by its unique structure It contains multiple fused rings and a benzonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)benzonitrile typically involves several steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: : This step may involve the cyclization of appropriate precursors under conditions such as acidic or basic environments, utilizing catalysts that promote ring formation.
Attachment of the Benzonitrile Group: : This often involves coupling reactions, such as Suzuki or Heck coupling, to attach the benzonitrile moiety to the core structure.
Industrial Production Methods
Industrial-scale synthesis requires optimization of reaction conditions to maximize yield and purity. This may involve continuous flow processes, the use of high-throughput screening to identify optimal catalysts and solvents, and rigorous purification methods.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Introducing oxygen atoms or removing hydrogen atoms.
Reduction: : Adding hydrogen atoms or removing oxygen atoms.
Substitution: : Replacing one functional group with another.
Cyclization: : Forming rings through intramolecular interactions.
Common Reagents and Conditions
Reagents often used in these reactions include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium, platinum.
Solvents: : Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
Major Products
The major products formed depend on the specific reactions and conditions used. These products often retain the core structure while adding or modifying functional groups, enhancing the compound's chemical versatility.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Utilized as a ligand or catalyst in various chemical transformations.
Material Science: : Incorporated into polymers or nanomaterials for enhanced properties.
Biology
Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes.
Cell Signaling: : Used to investigate cellular pathways and signal transduction.
Medicine
Drug Development: : Explored as a potential therapeutic agent due to its bioactivity.
Diagnostic Tools: : Employed in the development of novel diagnostic assays.
Industry
Agriculture: : Utilized in the synthesis of agrochemicals.
Pharmaceuticals: : Applied in the production of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The compound's mechanism of action involves its interaction with molecular targets, such as enzymes or receptors. It may inhibit enzymatic activity by binding to the active site, or modulate receptor function by mimicking or blocking natural ligands. The pathways involved are often complex and require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-3-carbonyl)benzonitrile
3-(1,2,3,4-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)benzonitrile
4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)benzonitrile
Uniqueness
The uniqueness of 3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)benzonitrile lies in its distinct structural features, such as the specific positioning of the benzonitrile group and the particular configuration of the fused rings. These attributes confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
There you have it: from synthesis to applications, your all-encompassing deep dive into this compound. Curious to explore any specific aspect further?
Propiedades
IUPAC Name |
3-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c18-10-12-3-1-4-13(9-12)17(22)20-7-8-21-16(11-20)14-5-2-6-15(14)19-21/h1,3-4,9H,2,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSURMYVMKDNZIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2771800.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide](/img/structure/B2771805.png)
![Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2771807.png)


![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2771810.png)
![4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2771811.png)
![N-(2-chlorobenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
![1-(2-Methoxyphenyl)-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea](/img/structure/B2771815.png)
![N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2771816.png)
![2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2771818.png)

